molecular formula C14H17N3OS B4434940 2-[(4-methyl-1-piperidinyl)carbonyl]thieno[2,3-b]pyridin-3-amine

2-[(4-methyl-1-piperidinyl)carbonyl]thieno[2,3-b]pyridin-3-amine

Cat. No. B4434940
M. Wt: 275.37 g/mol
InChI Key: YOLFIWPVIQMIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-1-piperidinyl)carbonyl]thieno[2,3-b]pyridin-3-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thienopyridine family of molecules, which are known for their diverse pharmacological properties. In

Mechanism of Action

The mechanism of action of 2-[(4-methyl-1-piperidinyl)carbonyl]thieno[2,3-b]pyridin-3-amine involves the inhibition of specific enzymes that are involved in the production of amyloid beta and alpha-synuclein proteins, which are known to contribute to the development of Alzheimer's and Parkinson's disease, respectively. By inhibiting these enzymes, 2-[(4-methyl-1-piperidinyl)carbonyl]thieno[2,3-b]pyridin-3-amine may be able to slow or even halt the progression of these diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-methyl-1-piperidinyl)carbonyl]thieno[2,3-b]pyridin-3-amine can have a variety of biochemical and physiological effects. For example, this compound has been shown to reduce the formation of amyloid beta plaques in the brain, which are a hallmark of Alzheimer's disease. Additionally, 2-[(4-methyl-1-piperidinyl)carbonyl]thieno[2,3-b]pyridin-3-amine has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-methyl-1-piperidinyl)carbonyl]thieno[2,3-b]pyridin-3-amine in lab experiments is its specificity for certain enzymes involved in Alzheimer's and Parkinson's disease. This specificity allows researchers to target these enzymes without affecting other pathways in the body. However, a limitation of using this compound is its potential toxicity, which must be carefully evaluated in any research setting.

Future Directions

There are many potential future directions for research involving 2-[(4-methyl-1-piperidinyl)carbonyl]thieno[2,3-b]pyridin-3-amine. One area of interest is in the development of more potent and selective inhibitors of the enzymes targeted by this compound. Additionally, researchers may investigate the use of this compound in combination with other drugs or therapies for the treatment of neurological disorders. Finally, further studies may be conducted to evaluate the safety and efficacy of this compound in human clinical trials.

Scientific Research Applications

2-[(4-methyl-1-piperidinyl)carbonyl]thieno[2,3-b]pyridin-3-amine has shown promise in a variety of scientific research applications. One area of interest is in the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the progression of these diseases.

properties

IUPAC Name

(3-aminothieno[2,3-b]pyridin-2-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-9-4-7-17(8-5-9)14(18)12-11(15)10-3-2-6-16-13(10)19-12/h2-3,6,9H,4-5,7-8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLFIWPVIQMIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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